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4-(Carboxymethyl)oxane-4-

carboxylic acid

CAS No.: 90200-35-4

Cat. No.: B2610989

Get Quote

Introduction
Oxane-4-carboxylic acid (commonly known as tetrahydropyran-4-carboxylic acid) and its

functionalized derivatives, such as 4-aminotetrahydro-2H-pyran-4-carboxylic acid, are

indispensable building blocks in modern medicinal chemistry and peptide synthesis[1][2]. Their

rigid pyran ring provides conformational stability to active pharmaceutical ingredients (APIs),

enhancing binding affinity to biological targets[3].

However, analyzing these polar, low-molecular-weight compounds (MW 130.14 g/mol for the

underivatized acid) requires rigorous analytical strategies[4]. Because of their polarity and the

stability of the tetrahydropyran ring, characterizing these compounds via mass spectrometry

(MS) requires a careful selection of ionization and fragmentation techniques.

This guide objectively compares the two dominant mass spectrometry workflows used by

researchers and drug development professionals: Gas Chromatography-Electron Ionization

Mass Spectrometry (GC-EI-MS) of derivatized samples versus Liquid Chromatography-
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Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) of underivatized

samples.

Mechanistic Fragmentation Pathways: EI vs. CID
As a Senior Application Scientist, it is crucial to understand not just what fragments appear, but

why they form. The choice of analytical platform fundamentally alters the thermodynamic and

kinetic pathways of gas-phase ion dissociation.

GC-EI-MS (Hard Ionization)
Carboxylic acids exhibit poor volatility and severe peak tailing in GC due to hydrogen bonding

with the column's stationary phase. To circumvent this, derivatives such as methyl esters or

trimethylsilyl (TMS) esters must be synthesized prior to analysis[5][6]. Under 70 eV electron

ionization, the molecular ion ([M]⁺) is often of low abundance because the excess internal

energy rapidly drives fragmentation.

Alpha-Cleavage: For methyl tetrahydropyran-4-carboxylate (MW 144), cleavage adjacent to

the carbonyl yields a prominent loss of the methoxy radical (•OCH₃, -31 Da) or the entire

ester group (•COOCH₃, -59 Da). This generates a highly stable tetrahydropyranyl cation at

m/z 85[3][6].

TMS Derivatives: Silylated derivatives exhibit a characteristic loss of a methyl radical from

the TMS group ([M-15]⁺) and a diagnostic loss of •COOTMS ([M-117]⁺)[3][5].

LC-ESI-MS/MS (Soft Ionization)
LC-MS/MS allows for the direct analysis of underivatized oxane-4-carboxylic acids. Operating

in negative ESI mode yields a highly stable deprotonated precursor ion ([M-H]⁻ at m/z 129)[7].

Collision-Induced Dissociation (CID): As collision energy increases, the primary

thermodynamic pathway is the neutral loss of carbon dioxide (CO₂, -44 Da), producing a

carbanion at m/z 85[8][9]. This loss is highly favorable due to the formation of a stable

neutral molecule.

Ring Opening: At higher collision energies, the pyran ring undergoes cleavage, yielding

smaller hydrocarbon fragments (e.g., m/z 55, m/z 41) typical of cyclic aliphatic systems[10].
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For amino-derivatives, an initial loss of ammonia (NH₃, -17 Da) frequently precedes

decarboxylation[3].

Precursor Ion [M-H]⁻
m/z 129 (Underivatized)

Loss of CO₂ (-44 Da)
m/z 85

 CID (LC-MS)

Pyran Ring Cleavage
m/z 55 / 41

 CID (LC-MS)

TMS Derivative [M]⁺
m/z 202

Loss of •CH₃ (-15 Da)
m/z 187

 EI (GC-MS)

Loss of •COOTMS (-117 Da)
m/z 85

 EI (GC-MS)
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Primary mass spectrometric fragmentation pathways for oxane-4-carboxylic acid derivatives.

Experimental Protocols: A Self-Validating System
To ensure reproducibility across different laboratories, the following protocols outline the exact

methodologies for both analytical approaches. Each protocol acts as a self-validating system,

ensuring that sample integrity is maintained from preparation to detection.

Protocol A: GC-EI-MS Workflow (Methyl Derivatization)
Sample Preparation: Dissolve 1.0 mg of the oxane-4-carboxylic acid derivative in 1 mL of

anhydrous acetone[6].

Derivatization: Add 1.5 equivalents of anhydrous potassium carbonate (K₂CO₃) and 1.2

equivalents of dimethyl sulfate. Heat the mixture at 60°C for 2 hours to quantitatively form

the methyl ester[6].

Extraction: Filter the inorganic salts, evaporate the acetone under a gentle stream of

nitrogen, and reconstitute the residue in 1 mL of GC-grade hexane.
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GC Separation: Inject 1 µL into a GC system equipped with a 5% phenyl-methylpolysiloxane

column (e.g., DB-5MS, 30 m × 0.25 mm, 0.25 µm). Program the oven from 70°C (hold 2 min)

to 250°C at a ramp rate of 20°C/min[11].

EI-MS Detection: Operate the mass spectrometer in EI mode at 70 eV. Set the ion source

temperature to 230°C and scan from m/z 35 to 500[11]. Compare the generated spectra

against the NIST mass spectral library for structural validation.

Protocol B: LC-ESI-MS/MS Workflow (Underivatized)
Sample Preparation: Dilute the oxane-4-carboxylic acid derivative to a final concentration of

10 µg/mL in a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

LC Separation: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.7 µm).

Utilize a gradient elution of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid,

ramping from 5% B to 95% B over 10 minutes.

ESI-MS/MS Detection: Operate the triple quadrupole (QqQ) or Q-TOF in negative ESI mode.

Isolate the [M-H]⁻ precursor (m/z 129 for the base acid) in Q1.

CID Optimization: Apply a collision energy ramp (10–30 eV) using Argon as the collision gas

in Q2[8]. Monitor the product ions (e.g., m/z 85) in Q3 to establish the fragmentation pathway

and optimize for Multiple Reaction Monitoring (MRM) quantitation.

GC-EI-MS Approach

LC-ESI-MS/MS Approach
Oxane-4-Carboxylic

Acid Derivatives

Derivatization
(e.g., TMS/Methylation)

Dilution & Filtration
(Underivatized)

Gas Chromatography Electron Ionization (70 eV)

Liquid Chromatography Electrospray Ionization
(CID)
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Comparison of GC-EI-MS and LC-ESI-MS/MS workflows for oxane-4-carboxylic acid analysis.
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Data Presentation & Platform Comparison
The selection between GC-MS and LC-MS/MS depends heavily on the project's phase. While

GC-EI-MS provides unparalleled structural confirmation via library matching, LC-ESI-MS/MS is

vastly superior for high-throughput quantification in pharmacokinetic studies.

Table 1: Performance Comparison of Analytical
Platforms

Parameter GC-EI-MS (Derivatized)
LC-ESI-MS/MS
(Underivatized)

Sample Preparation
Labor-intensive (requires

derivatization)
Minimal (dilute and shoot)

Ionization Mode Hard (70 eV EI) Soft (Negative/Positive ESI)

Primary Application
Structural elucidation, library

matching

High-throughput quantification

(MRM)

Thermal Stability Requires stable derivatives
Suitable for thermally labile

compounds

Sensitivity High (picogram range) Ultra-high (femtogram range)

Table 2: Key Diagnostic Fragment Ions for Oxane-4-
Carboxylic Acid Derivatives
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Compound
State

Precursor Ion
(m/z)

Diagnostic
Fragment 1

Diagnostic
Fragment 2

Cleavage
Mechanism

Underivatized

Acid
129 [M-H]⁻ 85 [M-H-CO₂]⁻

55 (Ring

Cleavage)

CID (Loss of

CO₂)

Methyl Ester
145[M+H]⁺ / 144

[M]⁺
113 [M-OCH₃]⁺

85 [M-

COOCH₃]⁺

EI Alpha-

Cleavage

TMS Derivative 202 [M]⁺ 187 [M-CH₃]⁺
85 [M-

COOTMS]⁺
EI Radical Loss

4-Amino

Derivative
144 [M-H]⁻ 127 [M-H-NH₃]⁻

83 [M-H-NH₃-

CO₂]⁻

CID (Loss of NH₃

& CO₂)

References
National Institutes of Health (NIH). "Oxane-4-carboxylic acid | C6H10O3 | CID 219302".

PubChem. URL: [Link]

International Journal of Pharmaceutical Research and Applications. "A Commercially viable

synthesis of Tetrahydropyran-4-carboxylic acid as important pharmaceutical intermediate".

IJPRAJ. URL: [Link]

Dalvie, D. et al. "Metabolism Distribution and Excretion of a Matrix Metalloproteinase-13

Inhibitor... in Rats and Dogs". ResearchGate. URL: [Link]

Semantic Scholar. "Physicochemical Properties, Chemical Compositions and Antioxidant

Activities of Rhizome Oils". Semantic Scholar. URL: [Link]

Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns". LibreTexts. URL:

[Link]

eGyanKosh. "MASS SPECTROMETRY: FRAGMENTATION PATTERNS". Indira Gandhi

National Open University. URL: [Link]

Freie Universität Berlin. "Mass Spectrometry of Drug Derivatives: A Contribution to the

Characterization of Fragmentation Reactions". Refubium. URL: [Link]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/219302
https://ijprajournal.com/
https://www.researchgate.net/publication/5879737_Metabolism_Distribution_and_Excretion_of_a_Matrix_Metalloproteinase-13_Inhibitor_4-4-4-Fluorophenoxy-benzenesulfonylaminotetrahydropyran-4-carboxylic_Acid_Hydroxyamide_CP-544439_in_Rats_and_Dogs
https://www.semanticscholar.org/
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science(Barron)/01%3A_Mass_Spectrometry/1.03%3A_Mass_Spectrometry_-_Fragmentation_Patterns
https://egyankosh.ac.in/
https://refubium.fu-berlin.de/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2610989?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


University of Greenwich. "Understanding MS/MS fragmentation pathways of small molecular

weight molecules". GALA. URL: [Link]

Environmental Protection Agency (EPA). "4-(4-Bromophenyl)oxane-4-carboxylic acid -

Links". Comptox Dashboard. URL: [Link]

Université du Luxembourg. "4-(boc-amino)tetrahydropyran-4-carboxylic acid (C11H19NO5)".

PubChemLite. URL: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2610989/docs#comprehensive-comparison-guide-
mass-spectrometry-fragmentation-patterns-of-oxane-4-carboxylic-acid-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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